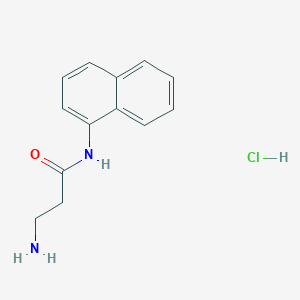

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N-naphthalen-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQQNWHPKHLAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride typically involves the reaction of naphthalene-1-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

3-Amino-N-(naphthalen-1-yl)propanamide hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its chemical reactivity allows for various transformations, including:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : It can be reduced to yield primary amines.

- Substitution Reactions : The naphthalene ring is prone to electrophilic substitution reactions such as nitration and sulfonation.

Biological Research

In biological contexts, the compound has been investigated for its interactions with biological macromolecules. Notable applications include:

- Protein-Ligand Interactions : It is used as a probe to study how proteins interact with ligands.

- Enzyme Mechanisms : The compound aids in understanding enzyme activity and mechanisms due to its ability to form hydrogen bonds and engage in π-π interactions with target molecules.

Medicinal Chemistry

The therapeutic potential of this compound has been a focus of research:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid .

- Anticancer Properties : Research indicates that certain derivatives demonstrate cytotoxic effects against cancer cell lines, particularly U-87 glioblastoma cells .

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its structural properties make it suitable for synthesizing various colorants.

- Specialty Chemicals : The compound is involved in manufacturing processes that require specific chemical functionalities.

Study 1: Antioxidant and Anticancer Evaluation

A study published in MDPI evaluated novel derivatives of 3-Amino-N-(naphthalen-1-yl)propanamide for their antioxidant and anticancer activities. The findings revealed that these derivatives had enhanced cytotoxic effects against U-87 cells, with IC50 values indicating potent activity at low concentrations .

Study 2: Antimicrobial Properties

Another research article focused on synthesizing various naphthalene derivatives, including this compound. The study found significant antibacterial properties against Gram-positive bacteria and some antifungal activity .

Summary Table of Biological Activities

| Activity | Test Method | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | Comparable to ascorbic acid |

| Anticancer | MTT Assay | Higher cytotoxicity against U-87 |

| Antimicrobial | MIC Testing | Effective against S. aureus, E. coli |

Mechanism of Action

The mechanism of action of 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent differences:

*Calculated based on formula C₁₃H₁₅ClN₂O.

Key Observations :

- Biological Relevance: Cinacalcet’s trifluoromethyl group increases metabolic stability, whereas the amino group in the target compound may enable derivatization for drug discovery .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 3-amino-N-(tert-butyl)propanamide HCl is soluble in water and methanol .

- Thermal Stability : Naphthalene-containing amides (e.g., cinacalcet) show high thermal stability (>200°C), attributed to aromatic stacking .

Biological Activity

3-Amino-N-(naphthalen-1-yl)propanamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of:

- An amino group

- A naphthalene moiety

- A propanamide structure

These structural features contribute to its unique biological activity and interactions with biological macromolecules.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring engages in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Protein-Ligand Interactions : The compound serves as a probe for investigating protein-ligand interactions, which are crucial for understanding enzyme mechanisms and drug design.

- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have reported:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |

| Compound B | C. albicans | 3.125 - 100 mg/mL |

These findings suggest a potential application in treating infections caused by resistant bacterial strains .

Anticancer Activity

In vitro tests have demonstrated that derivatives of the compound show cytotoxicity against various cancer cell lines. For instance:

- U-87 Glioblastoma : Exhibited higher sensitivity to the tested compounds compared to MDA-MB-231 triple-negative breast cancer cells.

The IC50 values observed in these studies indicate promising anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several derivatives of 3-amino-N-(naphthalen-1-yl)propanamide using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a range of Gram-positive and Gram-negative bacteria. The results highlighted effective inhibition zones, particularly against S. aureus and E. coli, reinforcing the compound's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, primary amides like 2-(naphthalen-1-yl)acetamide derivatives are reduced using abnormal NHC-based potassium catalysts under hydrogenation conditions (yields: 42–92%) . Optimize yields by controlling reaction time (e.g., 2–6 hours), temperature (room temperature to 80°C), and catalyst loading (5–10 mol%). Purification via recrystallization in ethanol/water mixtures enhances purity.

Q. How can the hydrochloride salt form of this compound be characterized to confirm its structural integrity?

- Methodology : Use a combination of techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., naphthalene protons at 7.2–8.5 ppm, amide protons at 6.5–7.0 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if twinning or high-resolution data are observed .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHClNO: ~250.7 Da) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : The hydrochloride salt enhances water solubility. Use PBS (pH 7.4) or DMSO (≤5% v/v) for aqueous assays. For organic phase reactions, methanol or dichloromethane is suitable. Validate solubility via UV-Vis spectroscopy (e.g., absorbance at 270–300 nm for naphthalene moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying catalytic conditions?

- Methodology : Perform a systematic study comparing catalysts (e.g., NHC-based vs. Pd/C) and solvents (THF vs. DMF). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pressure). For example, transition metal-free catalysts may reduce side reactions but require longer reaction times . Cross-validate results using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity and yield discrepancies .

Q. What crystallization conditions favor the formation of single crystals suitable for X-ray diffraction studies?

- Methodology : Optimize solvent evaporation rates using slow diffusion (e.g., layering diethyl ether over a DMSO solution). Monitor crystal growth via polarized light microscopy. If twinning occurs, reprocess data with SHELXD or SHELXE for phase correction . For hygroscopic samples, use sealed capillaries or low-temperature (100 K) data collection .

Q. How does the hygroscopic nature of the hydrochloride salt impact stability in long-term storage, and how can degradation be mitigated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via LC-MS; common impurities include free amine (from HCl loss) or oxidized naphthalene derivatives. Store under inert gas (argon) in desiccators with silica gel. For biological studies, lyophilize aliquots and reconstitute in degassed buffers .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure or homology model of the target. Validate binding poses with molecular dynamics simulations (GROMACS) in explicit solvent. Calculate binding free energies via MM-PBSA. Cross-reference with experimental data (e.g., SPR or ITC for affinity measurements) .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar naphthalene-based propanamide derivatives?

- Methodology : Differences may arise from stereochemistry (e.g., R vs. S configurations), salt forms (hydrochloride vs. free base), or assay conditions (cell line variability). Compare IC values under standardized protocols (e.g., fixed pH, serum-free media). Use chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity .

Q. How can researchers validate the proposed reaction mechanism for the reduction of the parent amide to the amine hydrochloride?

- Methodology : Use isotopic labeling (e.g., -amide) and track intermediates via in situ FTIR or -NMR. Kinetic studies (variable-temperature NMR) can identify rate-determining steps. Computational DFT calculations (Gaussian 09) may reveal transition states and activation energies .

Methodological Best Practices

- Synthetic Reproducibility : Always report catalyst batch numbers and solvent water content, as trace moisture can hydrolyze amides .

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) to facilitate cross-study comparisons .

- Biological Assays : Include positive controls (e.g., propranolol for β-blocker studies) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.